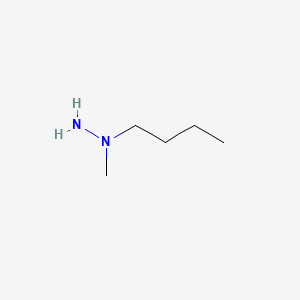1-Butyl-1-methylhydrazine
CAS No.: 20240-62-4
Cat. No.: VC7956900
Molecular Formula: C5H14N2
Molecular Weight: 102.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20240-62-4 |
|---|---|
| Molecular Formula | C5H14N2 |
| Molecular Weight | 102.18 g/mol |
| IUPAC Name | 1-butyl-1-methylhydrazine |
| Standard InChI | InChI=1S/C5H14N2/c1-3-4-5-7(2)6/h3-6H2,1-2H3 |
| Standard InChI Key | OEEGQMYUIKPQMM-UHFFFAOYSA-N |
| SMILES | CCCCN(C)N |
| Canonical SMILES | CCCCN(C)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
1-Butyl-1-methylhydrazine (systematic name: N-butyl-N-methylhydrazine) belongs to the alkyl-substituted hydrazine class, featuring a butyl (-C₄H₉) and methyl (-CH₃) group bonded to adjacent nitrogen atoms in the hydrazine backbone (N-N). The molecular formula is C₅H₁₄N₂, with a molecular weight of 102.18 g/mol . While no direct structural characterization exists in the provided sources, analogous compounds like 1-Boc-1-methylhydrazine (C₆H₁₄N₂O₂) demonstrate the steric and electronic effects of nitrogen-bound substituents .
Stereoelectronic Properties
The compound’s reactivity is governed by:
-
Nitrogen lone pair availability: Reduced basicity compared to unsubstituted hydrazine due to electron-donating alkyl groups.
-
Steric hindrance: The butyl group creates spatial constraints affecting nucleophilic attacks at the β-nitrogen .
-
Tautomerism potential: Possible equilibrium between cis and trans conformers, as observed in di-tert-butyl hydrazine derivatives .
Synthetic Methodologies
Direct Alkylation of Hydrazine
While no explicit synthesis is documented for 1-butyl-1-methylhydrazine, the stepwise Boc-protection strategy used for 1-Boc-1-methylhydrazine provides a template :
-
Methylation: Reacting hydrazine with methyl iodide yields N-methylhydrazine.
-
Butylation: Subsequent treatment with butyl bromide under basic conditions could install the butyl group.
-
Deprotection (if applicable): Removal of Boc groups via acidolysis, though unnecessary for the target compound.
Carbamate-Based Routes
Di-tert-butyl dicarbonate (Boc₂O) is frequently employed to stabilize hydrazine intermediates. For example, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate forms via Boc protection of N-methylhydrazine in isopropanol :
This method could adapt to introduce butyl groups using butyl chloroformate instead of Boc anhydride.
Physicochemical Properties
Predicted Properties
-
Boiling point: ~150–170°C (estimated via group contribution methods)
-
Water solubility: Low (<1 g/L at 25°C) due to hydrophobic butyl chain
-
pKa: ~7.5–8.5 (weaker base than hydrazine, pKa 8.1)
Spectroscopic Signatures
Analogous compounds exhibit:
Toxicological and Environmental Hazards
Acute Toxicity
Data from methylhydrazine (CAS 60-34-4) suggest severe hazards:
-
Inhalation: LC₅₀ (rat) = 0.2 ppm (6 months exposure causing haemolytic anaemia, hepatic haemosiderosis) .
-
Oral: LD₅₀ (mouse) = 20 mg/kg (teratogenic effects, including neural tube defects) .
Carcinogenicity
Methylhydrazine induces lung adenomas in Swiss mice (24% incidence at 100 mg/L drinking water) . While 1-butyl-1-methylhydrazine lacks direct data, structural similarity warrants precautionary classification as a Group 2B carcinogen (possibly carcinogenic to humans).
Environmental Persistence
Alkylhydrazines typically exhibit:
-
Biodegradation: Slow aerobic degradation (half-life >60 days)
-
Bioaccumulation: Low (log Kow ≈ 1.2 predicted)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume